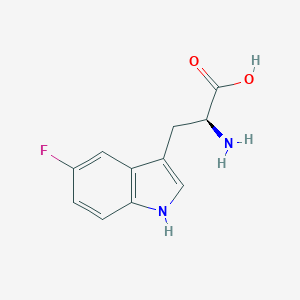

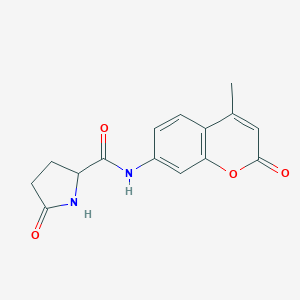

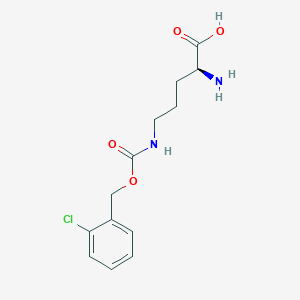

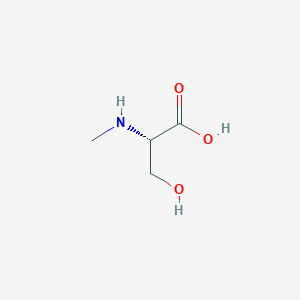

(S)-2-Amino-3-cyclopentylpropanoic acid

Übersicht

Beschreibung

This typically includes the compound’s molecular formula, molar mass, and structural formula. It may also include the compound’s common uses and natural sources if applicable.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the mechanism of the reaction.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, reactivity with other substances, and redox potential.Wissenschaftliche Forschungsanwendungen

Protein Stability Studies

(S)-2-Amino-3-cyclopentylpropanoic acid has been utilized in the study of protein stability. Mendel et al. (1992) used unnatural amino acid mutagenesis to probe protein stability, employing (S)-2-amino-3-cyclopentylpropanoic acid among others. This research highlighted the influence of side chain structure on protein stability, taking into account factors like hydrophobicity, packing density, and conformational entropy (Mendel et al., 1992).

Enzymatic Synthesis

(S)-2-Amino-3-cyclopentylpropanoic acid has been involved in enzymatic synthesis studies. For instance, Chen et al. (2011) explored enzymatic routes for synthesizing (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for antidiabetic drugs. This study demonstrates the potential of (S)-2-amino-3-cyclopentylpropanoic acid in the synthesis of medically relevant compounds (Chen et al., 2011).

Role in Neurotoxicity Studies

Research has also focused on similar compounds, like 2-amino-3-(methylamino)propanoic acid (BMAA), which is linked to neurotoxicity. Duncan et al. (1991) and Duncan et al. (1992) investigated the pharmacokinetics, oral bioavailability, and blood-brain barrier permeability of BMAA in rats. These studies provide insights into the potential neurotoxic effects of related amino acids, including (S)-2-amino-3-cyclopentylpropanoic acid (Duncan et al., 1991), (Duncan et al., 1992).

Inhibition and Biological Activity

Additional studies have focused on the synthesis and biological activity of derivatives of similar amino acids. For example, Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of certain triazinone compounds, evaluating their anticancer activities. These studies contribute to understanding the potential biomedical applications of compounds structurally related to (S)-2-amino-3-cyclopentylpropanoic acid (Saad & Moustafa, 2011).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

This could involve potential applications of the compound, areas of research interest, and unanswered questions about its properties or behavior.

For a specific compound, you would need to consult the relevant scientific literature. Databases such as PubMed for biological compounds, SciFinder for chemical compounds, and Google Scholar can be useful resources. Please note that not all compounds will have information available in all these categories. If “(S)-2-Amino-3-cyclopentylpropanoic acid” is a novel compound, experimental studies may be needed to gather this information.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426467 | |

| Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-cyclopentylpropanoic acid | |

CAS RN |

99295-82-6 | |

| Record name | (S)-2-Amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.